Ethyl 2-amino-2-cyclopropylacetate hydrochloride
Description
Properties
IUPAC Name |
ethyl 2-amino-2-cyclopropylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6(8)5-3-4-5;/h5-6H,2-4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMMYUBSJFQHMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311313-77-5 | |
| Record name | Ethyl amino(cyclopropyl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Pharmaceutical Development
Ethyl 2-amino-2-cyclopropylacetate hydrochloride has been identified as a lead compound in drug discovery due to its unique structural properties. Its cyclopropyl group enhances binding affinity to various biological targets, making it a candidate for developing new therapeutics.
Neuropharmacology
Preliminary studies suggest that this compound interacts with neurotransmitter receptors, potentially influencing synaptic activity. Its neuroprotective properties indicate promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens, suggesting its potential use in developing new antibiotics.
Neuroprotection Study
In vitro experiments demonstrated that this compound could reduce oxidative stress in neuronal cells, highlighting its protective effect against neurodegeneration.
Antimicrobial Activity Assessment
A study reported significant inhibition of bacterial growth in laboratory settings, indicating its potential as an antimicrobial agent.
Mechanism of Action
The mechanism by which ethyl 2-amino-2-cyclopropylacetate hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and influence metabolic pathways. In drug development, it may target specific molecular pathways to exert therapeutic effects.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic processes.
Pathways: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: Likely $ \text{C}7\text{H}{14}\text{ClNO}_2 $ (inferred from structural analogs) .
- Molecular Weight : Estimated ~179.45 g/mol (calculated from methyl analog data) .
- Solubility: Expected to dissolve in polar aprotic solvents like DMSO, ethanol, or DMF, similar to its methyl analog .
- Stability : Hydrochloride salts generally enhance stability and crystallinity, making them suitable for storage at room temperature or under refrigeration .
Comparison with Similar Compounds
Methyl 2-Amino-2-Cyclopropylacetate Hydrochloride
The methyl ester analog shares structural similarities but differs in the ester group (methyl vs. ethyl).
Key Differences :
- Lipophilicity : The ethyl ester’s longer alkyl chain increases LogP, enhancing membrane permeability but reducing water solubility compared to the methyl analog .
- Synthetic Utility : The methyl analog has been used in catalytic asymmetric reactions (e.g., Tsuji–Trost α-benzylation) with high enantioselectivity . Ethyl esters may offer similar reactivity but with altered steric effects.
Ethyl 2-(Cyclopropylamino)-2-(2,4-Dichlorophenyl)acetate Hydrochloride
This compound (CAS 451485-54-4) introduces a 2,4-dichlorophenyl group, significantly altering its properties:
Functional Implications :
Other Amino Acid Ester Hydrochlorides
Compounds like ethyl valinate and ethyl leucinate (mentioned in ) lack the cyclopropyl group but share ester and amino functionalities. These analogs are used in peptide synthesis and exhibit varied reactivity in catalytic reactions .
Biological Activity
Ethyl 2-amino-2-cyclopropylacetate hydrochloride is an organic compound with significant potential in medicinal chemistry due to its unique structural attributes, which influence its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and comparative data.
Structural Characteristics
This compound features a cyclopropyl group attached to an acetate moiety and an amino group. The molecular formula is . The cyclopropyl ring contributes distinctive steric and electronic properties that enhance its reactivity and interactions with biological systems.
Research indicates that this compound interacts with specific enzymes and receptors, potentially influencing various metabolic pathways. Notably, it can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of cyclopropylacetic acid, which may participate in numerous metabolic processes.
Key Mechanisms:
- Enzyme Interaction: Acts as a substrate for ester hydrolysis.
- Metabolic Pathway Influence: May alter pathways through its metabolic products.
Biological Activity and Therapeutic Potential
This compound has been studied for its role in drug development. Its structural features allow it to interact with biological targets, making it a candidate for therapeutic applications. Here are some notable findings:
- Cytotoxicity Studies: In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated activity against non-small-cell lung carcinoma cells (NCI-H460), suggesting potential as an anticancer agent .
- Anti-apoptotic Properties: The compound's analogs have been shown to bind to anti-apoptotic proteins such as Bcl-2, Bcl-XL, and Bcl-w, indicating that it may function as an antagonist for these proteins, potentially sensitizing cancer cells to chemotherapy .
- Neuroprotective Effects: Preliminary studies suggest that derivatives of ethyl 2-amino-2-cyclopropylacetate may act as NMDA receptor agonists, which could have implications in treating neurodegenerative diseases .
Comparative Analysis
To better understand the uniqueness of this compound, a comparative analysis with structurally related compounds is presented below:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Ethyl 2-methylbutanoate | Contains a branched alkane instead of cyclopropane | Different steric effects due to branching |
| Cyclopropylacetic acid | Free acid form without the ethoxy group | More acidic properties; different reactivity |
| Cyclopropylmethanol | Reduced form lacking the ester functionality | Alcohol functional group alters solubility and reactivity |
| Ethyl 2-bromo-2-cyclopropylacetate | Bromine substitution instead of amino group | Increased electrophilicity due to bromine presence |
The distinct combination of functional groups in ethyl 2-amino-2-cyclopropylacetate contributes to its unique chemical reactivity and biological activity compared to its analogs.
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated significant cytotoxicity, particularly in cells overexpressing anti-apoptotic proteins. The compound was found to enhance the effectiveness of conventional chemotherapeutics like cisplatin by sensitizing resistant cell lines .
Case Study 2: Neuroprotective Potential
In another study focusing on neuroprotection, derivatives of ethyl 2-amino-2-cyclopropylacetate were tested for their ability to activate NMDA receptors selectively. These compounds showed promise in modulating synaptic transmission and protecting neurons from excitotoxicity associated with conditions like cerebral ischemia .
Preparation Methods
General Synthetic Strategy
The synthesis of ethyl 2-amino-2-cyclopropylacetate hydrochloride generally follows these key steps:
- Formation of the cyclopropyl ring, often via cyclopropanation of suitable precursors.
- Introduction or transformation of functional groups to install the amino and ester moieties.
- Conversion of the free amine to the hydrochloride salt for stability and isolation.
Cyclopropane Ring Formation
Recent advances have introduced hydrogen-borrowing catalysis as an efficient method for α-cyclopropanation of ketones, which is a key step in synthesizing cyclopropyl-containing compounds. This method involves:
- Alkylation of ketones under hydrogen-borrowing catalysis to form α-branched intermediates.
- Intramolecular nucleophilic displacement by the enolate to close the cyclopropane ring.
This approach avoids the use of toxic alkyl halides and harsh conditions, offering a cleaner, higher-yielding pathway to cyclopropyl ketones, which are precursors to cyclopropylacetic acids and esters.
Conversion to Ethyl 2-amino-2-cyclopropylacetate
The amino group introduction typically involves:
- Starting from cyclopropylacetic acid derivatives or their esters.
- Amination reactions such as reductive amination or direct substitution to introduce the amino group at the α-position relative to the ester.
- Protection or salt formation to stabilize the amino functionality.
While direct detailed procedures for this compound are scarce, analogous processes involve esterification followed by amination and subsequent acidification to form the hydrochloride salt.
Preparation of Hydrochloride Salt
The hydrochloride salt is formed by treating the free amine with hydrogen chloride (HCl) in aqueous or alcoholic solution, resulting in a stable crystalline product suitable for isolation and purification.
Representative Preparation Example (Adapted from Related Cyclopropylacetate Synthesis)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1. Cyclopropanation | Ketone substrate, hydrogen-borrowing catalyst, base, BuOH solvent, reflux | Formation of α-cyclopropyl ketone intermediate via intramolecular nucleophilic displacement | High yield cyclopropyl ketone |
| 2. Amination | Amination reagent (e.g., ammonia or amine source), reductive conditions | Introduction of amino group at α-position | Formation of ethyl 2-amino-2-cyclopropylacetate |
| 3. Hydrochloride formation | HCl aqueous or alcoholic solution | Conversion to hydrochloride salt | Crystalline this compound |
Purification and Isolation
- Crystallization from suitable solvents such as heptane or ethyl acetate is employed to obtain pure hydrochloride salt.
- Control of pH during acidification is critical (pH ~3-4) to ensure salt formation and minimize impurities.
- Drying under vacuum yields the final product with high purity (>99% by GC or HPLC).
Notes on Industrial Scale Preparation
- Use of mild reaction temperatures (40–80 °C) during cyclopropanation and amination steps improves yields and reduces by-products.
- Avoidance of harsh basic hydrolysis conditions prevents oxidation and degradation of sensitive cyclopropyl intermediates.
- Biphasic reaction systems and solvent extractions facilitate efficient product isolation.
- The hydrochloride salt form enhances product stability and ease of handling in pharmaceutical applications.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Cyclopropanation catalyst | Hydrogen-borrowing catalyst (metal-based) | Enables α-cyclopropanation |
| Reaction temperature | 40–80 °C | Mild to moderate heating |
| Amination method | Reductive amination or nucleophilic substitution | Efficient amino group installation |
| Acidification agent | Hydrogen chloride (aqueous or alcoholic) | Converts amine to hydrochloride salt |
| Crystallization solvent | Heptane, ethyl acetate | For product purification |
| Purity of final product | >99% (GC/HPLC) | High purity required for pharma use |
Research Findings and Challenges
- Traditional methods involved multiple extraction and purification steps with harsh conditions, leading to low yields and impurities.
- Novel hydrogen-borrowing catalysis methods reduce toxic reagents and improve yield and selectivity.
- The formation of disulfide by-products during mercaptomethylcyclopropyl acid synthesis (a related intermediate) is a known issue; controlling oxidation is critical.
- The cyclopropane ring is sensitive to harsh conditions; therefore, mild reaction conditions and careful pH control are essential to maintain integrity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-amino-2-cyclopropylacetate hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclopropane ring formation followed by esterification and hydrochlorination. Key steps include:
- Cyclopropanation : Using reagents like diazomethane or vinyl halides under controlled temperature (e.g., −78°C to 25°C) to form the cyclopropyl moiety .
- Esterification : Ethanol or ethyl chloride in acidic conditions (HCl or H₂SO₄) to introduce the ethyl ester group .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to achieve >95% purity .
- Critical Parameters :
- Temperature sensitivity of the cyclopropane ring (decomposition above 150°C) .
- pH control during hydrochlorination to avoid racemization .
Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Key signals include δ ~1.1–1.3 ppm (cyclopropane CH₂), δ ~3.7 ppm (ester CH₃CH₂O), and δ ~8.5 ppm (NH₃⁺ from HCl salt) . Cyclopropane ring protons exhibit characteristic splitting patterns (AB system) .
- IR : Peaks at 1730–1750 cm⁻¹ (C=O stretch of ester), 2500–3000 cm⁻¹ (NH₃⁺ broad band) .
- MS : Molecular ion peak at m/z 165.62 (C₆H₁₂ClNO₂⁺) with fragmentation patterns reflecting cyclopropane ring stability .
Advanced Research Questions
Q. How does the cyclopropyl group influence conformational rigidity and bioactivity in peptide derivatives of this compound?
- Experimental Design :
- Conformational Analysis : Use X-ray crystallography (e.g., Cambridge Structural Database) or DFT calculations (B3LYP/6-31G*) to compare bond angles (e.g., C-C-C ~60° in cyclopropane) and torsional strain .
- Bioactivity Assays : Incorporate the compound into peptide sequences (e.g., via solid-phase synthesis) and test receptor binding (e.g., GPCRs) vs. linear analogues. Studies show cyclopropane restricts peptide backbone flexibility, enhancing selectivity for rigid-binding pockets .
- Data Interpretation : Correlate reduced IC₅₀ values (e.g., in enzyme inhibition) with computational models of steric hindrance and hydrogen bonding .
Q. What strategies resolve contradictions in reported solubility and stability data for this compound under biological assay conditions?
- Methodology :
- Solubility Profiling : Use shake-flask method (pH 2–7.4 buffers) with HPLC quantification. Note: Hydrochloride salt improves aqueous solubility (~50 mg/mL at pH 5) but degrades above pH 7 via ester hydrolysis .
- Stability Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring. Key degradants include 2-amino-2-cyclopropylacetic acid (hydrolysis product) .
- Conflict Resolution : Variability in literature data often stems from:
- Buffer composition (e.g., phosphate vs. Tris alters hydrolysis rates).
- Storage conditions (recommended: −20°C, desiccated) .
Critical Analysis of Methodological Challenges
- Racemization Risk : The stereochemical integrity of the amino group is pH-dependent. Use chiral HPLC (e.g., Chiralpak AD-H column) to monitor enantiopurity during synthesis .
- Biological Assay Artifacts : Solubilizing agents (e.g., DMSO) may interact with the cyclopropane ring. Include vehicle-only controls and validate assays via LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
